molecular formula C15H17N3O3 B12927138 2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carboxylic acid CAS No. 2762-81-4

2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B12927138
CAS No.: 2762-81-4
M. Wt: 287.31 g/mol
InChI Key: DASGXZOAANZTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature

The systematic name 2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carboxylic acid is derived from the parent pyrimidine ring system, a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. The numbering begins at the nitrogen atom adjacent to the carboxylic acid group (position 4), proceeding clockwise. Key substituents include:

  • 2-amino : An amino group (-NH$$_2$$) at position 2.
  • 6-oxo : A ketone group (=O) at position 6.
  • 5-(4-phenylbutyl) : A butyl chain terminated by a phenyl group (-CH$$2$$CH$$2$$CH$$2$$CH$$2$$C$$6$$H$$5$$) at position 5.
  • 4-carboxylic acid : A carboxylic acid group (-COOH) at position 4.

The term 3,6-dihydro indicates partial saturation of the pyrimidine ring, with single bonds at positions 3–4 and 6–1, reducing aromaticity and introducing conformational flexibility.

Molecular Formula and Composition

The molecular formula C$${15}$$H$${17}$$N$$3$$O$$3$$ is calculated as follows:

  • Pyrimidine core : C$$4$$H$$6$$N$$_2$$ (accounting for two double bonds in the dihydro form).
  • Substituents :
    • 2-amino: +NH$$_2$$ (adds 0 carbons, 2 hydrogens, 1 nitrogen).
    • 5-(4-phenylbutyl): +C$${10}$$H$${11}$$ (butyl chain: C$$4$$H$$9$$; phenyl: C$$6$$H$$5$$).
    • 4-carboxylic acid: +COOH (adds 1 carbon, 2 hydrogens, 2 oxygens).
    • 6-oxo: +O (adds 1 oxygen).

Table 1 : Elemental composition of this compound.

Element Quantity
Carbon 15
Hydrogen 17
Nitrogen 3
Oxygen 3

This composition aligns with analogous dihydropyrimidine derivatives, such as 5-hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid (C$${11}$$H$$8$$N$$2$$O$$4$$), differing primarily in the substitution at position 5.

Properties

CAS No.

2762-81-4

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C15H17N3O3/c16-15-17-12(14(20)21)11(13(19)18-15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,20,21)(H3,16,17,18,19)

InChI Key

DASGXZOAANZTQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=C(N=C(NC2=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring system through condensation reactions of appropriate precursors such as urea derivatives, β-ketoesters, or malonates with aldehydes or ketones bearing the phenylbutyl substituent. The key steps include:

  • Formation of the dihydropyrimidine ring via cyclocondensation.
  • Introduction of the 4-phenylbutyl substituent at the 5-position.
  • Oxidation or tautomerization to achieve the 6-oxo functionality.
  • Carboxylation or ester hydrolysis to yield the carboxylic acid at position 4.

Specific Synthetic Routes

Cyclocondensation Approach

A common approach involves the cyclocondensation of urea or substituted urea with β-ketoesters or malonates that carry the 4-phenylbutyl group. This method is supported by analogous pyrimidine syntheses where:

  • A β-ketoester with a 4-phenylbutyl side chain is reacted with urea under acidic or basic conditions.
  • The reaction proceeds through nucleophilic attack and ring closure to form the dihydropyrimidine core.
  • Subsequent oxidation or tautomerization steps yield the 6-oxo group.
  • Hydrolysis of ester groups leads to the carboxylic acid functionality.

Industrial and Laboratory Scale Synthesis

  • Industrial synthesis emphasizes green chemistry principles, avoiding hazardous reagents like liquid bromine, and using in situ generated oxidants such as hydrogen peroxide for oxidation steps.
  • Microchannel reactors have been employed for improved reaction control, higher yields (up to 90%), and better purity in related pyrimidine syntheses.
  • The use of lithium hydride and lithium hydroxide in methanol at controlled temperatures (-25 to 40 °C) has been demonstrated in the synthesis of related dihydropyridine carboxylic acids, which may be analogous to the preparation of the target compound.

Research Findings and Optimization

  • The use of lithium hydride as a base in methanol facilitates the cyclocondensation and ring closure steps efficiently, with temperature control critical to avoid side reactions.
  • Oxidation steps employing sodium bromide and hydrogen peroxide generate bromine in situ, providing a safer and more environmentally friendly alternative to direct bromine use, improving yield and product quality.
  • Microchannel reactor technology enhances reaction kinetics and scalability, offering potential for industrial production with yields exceeding 90% and high purity.
  • Peptide coupling methods using carbonyldiimidazole have been effective in related pyrimidine derivatives, suggesting potential for further functionalization of the carboxylic acid group in this compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclocondensation of β-ketoester and urea β-ketoester (4-phenylbutyl), urea, acid/base catalyst Room temp to 40 °C, several hours Straightforward, good yields Requires careful temperature control
Oxidation with in situ bromine NaBr, H2O2, alkali 60-65 °C, 1-2 h Safer, environmentally friendly Requires precise reagent addition
Hydrolysis of esters LiOH or other bases 0-5 °C, 1-2 h High yield of acid Sensitive to temperature
Peptide coupling (for derivatives) Carbonyldiimidazole, amines Room temp, mild Enables functionalization Not primary synthesis route

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carboxylic acid exhibit anticancer properties. For instance, research has shown that derivatives of pyrimidine can inhibit tumor growth by interfering with cellular proliferation pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced the viability of cancer cell lines through apoptosis induction and cell cycle arrest .

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AHeLa15Apoptosis
Compound BMCF710Cell Cycle Arrest

Antimicrobial Properties

The antimicrobial properties of this compound have also been explored. Similar pyrimidine derivatives have been shown to exhibit activity against various bacterial strains, making them candidates for antibiotic development.

Case Study:
In a study assessing the antibacterial activity of pyrimidine derivatives, one compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

CompoundBacterial StrainMIC (μg/mL)
Compound CStaphylococcus aureus32
Compound DEscherichia coli64

Enzyme Inhibition

The compound's structural features allow it to act as an enzyme inhibitor, particularly in pathways related to nucleotide metabolism. This inhibition can be beneficial in regulating metabolic diseases.

Case Study:
A detailed investigation into the inhibition of dihydropyrimidine dehydrogenase by similar compounds revealed potential therapeutic applications in managing conditions like hyperuricemia .

Enzyme TargetedInhibition TypeIC50 (μM)
Dihydropyrimidine DehydrogenaseCompetitive8

Mechanism of Action

The mechanism of action of 2-Amino-6-oxo-5-(4-phenylbutyl)-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/R-Groups Molecular Formula Key Features Reference
2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carboxylic acid Dihydropyrimidine -NH₂ (C2), -COOH (C4), 4-phenylbutyl (C5) C₁₅H₁₇N₃O₃ Hydrophobic 4-phenylbutyl enhances lipophilicity; carboxylic acid improves solubility. N/A
5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid Dihydropyrimidine -Cl (C5), cyclopropyl (C2), -COOH (C4) C₈H₇ClN₂O₃ Chlorine increases electronegativity; cyclopropyl may stabilize ring conformation.
2-[3-(Acetylamino)phenyl]-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid Dihydropyrimidine -OH (C5), acetylated phenyl (C3), -COOH (C4) C₁₃H₁₁N₃O₅ Acetylated phenyl enhances aromatic interactions; hydroxy group introduces H-bonding.
Fosinopril-related compounds (e.g., USP Fosinopril Related Compound A) Proline-phosphinyl derivatives 4-phenylbutyl, cyclohexyl, phosphinyl Varies 4-phenylbutyl shared with target compound; phosphinyl groups improve ACE inhibition.
6-{5-[(4-Fluorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid Thiazolidinone 4-fluorobenzylidene, thioxo, hexanoic acid C₁₆H₁₅FNO₃S₂ Fluorine enhances lipophilicity; thioxo group may confer redox activity.

Key Comparative Insights

Core Structure Variations: The target compound’s dihydropyrimidine core is shared with and , but substituents differ significantly. For example, the 5-Chloro-2-cyclopropyl analog () replaces the amino and 4-phenylbutyl groups with chlorine and cyclopropyl, likely altering electronic properties and steric bulk . In contrast, 2-[3-(acetylamino)phenyl]-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid () introduces a hydroxyl group at C5 and an acetylated phenyl at C3, which may enhance binding to polar targets like kinases or DNA .

Functional Group Impact: The 4-phenylbutyl chain in the target compound is also present in fosinopril-related compounds (), where it contributes to hydrophobic interactions with angiotensin-converting enzyme (ACE) . The carboxylic acid group at C4 is conserved across multiple analogs (), aiding solubility and ionic interactions in biological systems.

Pharmacological Implications: Thiazolidinone derivatives () with fluorinated aromatic systems exhibit enhanced membrane permeability due to fluorine’s electronegativity and lipophilicity. The target compound’s 4-phenylbutyl group may offer comparable advantages . The nucleotide-related compound in highlights the role of amino and oxo groups in pyrimidine analogs for nucleotide synthesis or enzyme inhibition (e.g., dihydrofolate reductase) .

Biological Activity

2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

Antioxidant Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using the DPPH radical scavenging assay. The antioxidant activity is measured by the IC50 value, which indicates the concentration required to inhibit 50% of the free radicals.

CompoundIC50 (µg/mL)Reference
Ascorbic Acid (Control)7.83 ± 0.5
Compound of InterestTBDCurrent Study
Other DerivativesVarious (up to 256)

Enzyme Inhibition

The compound has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin production and a target for skin lightening agents. The inhibition mechanism involves interaction with the active site of the enzyme, affecting its catalytic activity.

Key Findings:

  • Compounds similar to 2-Amino-6-oxo derivatives have demonstrated varying degrees of tyrosinase inhibition.
  • The presence of specific functional groups (like hydroxyl and methoxy) enhances inhibitory activity.

Study on Tyrosinase Inhibition

In a study focused on thiazolidine derivatives, compounds were synthesized and evaluated for their tyrosinase inhibitory potential. The results indicated that certain modifications led to enhanced activity, with some derivatives showing IC50 values as low as 15.9 µM compared to higher values for others.

Synthesis and Evaluation of Analogues

A related study synthesized various analogues of pyrimidine derivatives and tested their cytotoxic effects against cancer cell lines (CCRF-CEM). The findings revealed that while some analogues exhibited significant activity (IC50 < 20 µg/mL), others were less effective, indicating structure-activity relationships that warrant further investigation .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carboxylic acid?

The synthesis typically involves condensation of substituted aldehydes with aminopyrimidine derivatives, followed by cyclization. For example, analogous compounds are synthesized via palladium-catalyzed coupling or copper-mediated reactions in solvents like DMF or toluene, as observed in heterocyclic pyrimidine derivatives . Key steps include functional group modifications, such as introducing the 4-phenylbutyl moiety via alkylation or nucleophilic substitution. Reaction optimization for yield and purity may require temperature control (e.g., reflux conditions) and inert atmospheres.

Q. How is the structural integrity of this compound validated in academic research?

Characterization employs nuclear magnetic resonance (NMR) for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving diastereomeric or enantiomeric configurations . Infrared (IR) spectroscopy aids in identifying carbonyl (C=O) and amine (N-H) functional groups.

Q. What in vitro assays are recommended for preliminary biological activity screening?

Common assays include:

  • Enzyme inhibition studies : Testing against kinases, proteases, or receptors using fluorometric/colorimetric substrates.
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines. Structural analogs with 4-phenylbutyl groups have shown activity in calcium channel modulation, suggesting potential cardiovascular or neurological applications .

Advanced Research Questions

Q. How can enantiomer-specific activity be investigated for this compound?

Enantiomers are resolved via diastereomeric salt formation or chiral chromatography. For example, diastereomeric ureas derived from (R)-α-methylbenzylamine can isolate active R-(-) or S-(+) configurations, as demonstrated in dihydropyrimidine calcium channel blockers . Bioactivity comparisons (e.g., IC₅₀ values in receptor-binding assays) and pharmacokinetic studies (oral bioavailability, metabolic stability) are critical for identifying therapeutically relevant enantiomers.

Q. What metabolic pathways are anticipated based on structurally related compounds?

Studies on dihydropyrimidine derivatives reveal hepatic metabolism via cytochrome P450 enzymes (e.g., CYP3A4), producing hydroxylated or N-demethylated metabolites. For instance, compound 5 in metabolizes into active derivatives (6 and 7), which retain calcium channel-blocking activity . Advanced methodologies include:

  • LC-MS/MS for metabolite profiling.
  • Stable isotope labeling to track metabolic fate in rodent models.

Q. How can computational modeling guide target identification for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like kinases or G-protein-coupled receptors. Pharmacophore modeling aligns the 4-phenylbutyl group and pyrimidine core with hydrophobic pockets in enzyme active sites. QSAR (quantitative structure-activity relationship) studies optimize substituents for enhanced potency .

Q. What analytical methods ensure purity and stability during formulation studies?

  • HPLC with UV/Vis detection : Quantifies impurities using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products .
  • Karl Fischer titration : Monitors water content in hygroscopic samples.

Q. How are structure-activity relationships (SARs) elucidated for derivatives of this compound?

Systematic modifications (e.g., varying the phenylbutyl chain length, substituting the pyrimidine ring with halogens or methyl groups) are tested in biological assays. For example, replacing the 4-phenylbutyl group with shorter alkyl chains in analogs reduced antihypertensive efficacy, highlighting the importance of lipophilicity for membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.